2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-8(12(19)15-13-14-6-7-20-13)17-11(18)5-4-10(16-17)9-2-3-9/h4-9H,2-3H2,1H3,(H,14,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGWDHTVNMLZNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)N2C(=O)C=CC(=N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazinone Core: This could involve the cyclization of a suitable hydrazine derivative with a diketone.
Introduction of the Cyclopropyl Group: This step might involve the alkylation of the pyridazinone core with a cyclopropyl halide.
Formation of the Thiazole Ring: This could be achieved through the condensation of a thioamide with a haloketone.
Coupling of the Thiazole and Pyridazinone Units: This final step might involve the use of coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions at the thiazole ring or the cyclopropyl group.
Reduction: Reduction reactions could target the carbonyl group in the pyridazinone core.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the thiazole or pyridazinone rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Research indicates that this compound exhibits promising biological activities, which can be categorized into several key applications:
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of pyridazinones, including those similar to 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide, can inhibit specific enzymes involved in tumor progression. For instance, interactions with dihydrofolate reductase have been noted, which is crucial in DNA synthesis and cell proliferation .
Anti-inflammatory Effects
The thiazole component of the compound is known for its anti-inflammatory properties. Compounds containing thiazole rings have demonstrated efficacy in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines . This suggests that the compound may be effective in treating conditions characterized by chronic inflammation.
Enzyme Inhibition
The compound's structural features allow it to act as an enzyme inhibitor. The binding affinity to specific enzymes can modulate biochemical pathways relevant to disease processes. For example, molecular docking studies have indicated strong interactions with enzymes involved in metabolic pathways, potentially leading to therapeutic benefits .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key synthetic steps include:
- Formation of the Pyridazinone Core : This involves the reaction of cyclopropyl derivatives with hydrazine under controlled conditions.
- Thiazole Integration : The thiazole moiety is introduced through cyclization reactions involving thiourea or thioamide derivatives.
- Final Amide Formation : Coupling reactions lead to the formation of the final amide structure.
Optimization techniques such as high-throughput screening and continuous flow synthesis are employed to enhance yield and purity .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of compounds related to this compound:
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide
- 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(benzothiazol-2-yl)propanamide
Uniqueness
The uniqueness of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Biological Activity
The compound 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazinone core , a cyclopropyl group , and a thiazole moiety , which contribute to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 270.34 g/mol. The structural complexity enhances its potential for interactions with various biological targets.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammatory responses.
- Receptor Modulation : It may interact with specific receptors, modulating their activity and influencing various signaling pathways.
These interactions suggest that the compound could be effective against diseases like cancer and viral infections.
Antiviral Activity
A study focused on similar pyridazinone derivatives demonstrated promising antiviral activity against Hepatitis C Virus (HCV). The derivatives exhibited low cytotoxicity while maintaining potent inhibitory effects on viral replication, suggesting that modifications to the pyridazinone core can enhance antiviral properties .
Anti-inflammatory Effects
The compound's thiazole component is known for its anti-inflammatory properties. Thiazole derivatives have been linked to inhibition of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .
Table: Summary of Biological Activities
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the Pyridazinone Core : Cyclization reactions involving hydrazine derivatives and diketones.
- Introduction of the Cyclopropyl Group : Achieved via cyclopropanation reactions using diazo compounds.
- Attachment of the Thiazole Moiety : This step often involves nucleophilic substitution reactions with thiazole derivatives.
Optimization of these synthetic routes is crucial for improving yield and purity, utilizing modern techniques such as high-throughput screening .
Q & A
Q. How does the compound’s pyridazinone-thiazole scaffold influence its enzyme inhibition selectivity?
- Methodological Answer : The pyridazinone core’s electron-deficient nature enhances hydrogen bonding with catalytic residues (e.g., Ser195 in proteases), while the thiazole’s sulfur atom contributes to hydrophobic pocket interactions. Competitive inhibition assays (e.g., varying substrate concentrations) and mutagenesis studies (e.g., Ala scanning of target enzymes) clarify selectivity .
Q. What are the solubility and stability limitations of this compound under physiological conditions?
- Methodological Answer : The compound’s logP (~2.8) suggests moderate lipophilicity, requiring co-solvents (e.g., DMSO/PBS mixtures) for in vitro studies. Stability studies show degradation at pH < 3 or > 10, necessitating buffered formulations (pH 6–8) for long-term storage. Accelerated stability testing (40°C/75% RH) monitors hydrolytic susceptibility of the amide bond .
Q. How can binding interactions with biological targets be quantified using biophysical methods?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized targets.
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for cyclopropane-driven entropy-enthalpy compensation.
- Cryo-EM : Resolves binding conformations in membrane-associated targets (e.g., GPCRs) .
Q. What substituent modifications enhance the compound’s pharmacokinetic profile without compromising activity?
- Methodological Answer :
- Cyclopropyl optimization : Fluorination (e.g., 3-CF3 substitution) improves metabolic stability while retaining ring strain for target engagement.
- Thiazole modifications : Introducing electron-withdrawing groups (e.g., -NO2) enhances π-stacking with aromatic residues. SAR studies correlate substituent polarity with Caco-2 permeability .
Q. How is the compound’s purity assessed for in vivo studies, and what thresholds are critical?
- Methodological Answer : Purity ≥95% is required, verified by HPLC-UV/ELSD (C18 columns, acetonitrile/water gradients). Residual solvents (e.g., DCM) are quantified via GC-MS (limits <500 ppm per ICH guidelines). Chiral purity is confirmed by chiral HPLC given the absence of stereocenters .
Q. What mechanisms underlie the compound’s potential anti-inflammatory effects, and how are they validated?
- Methodological Answer : Proposed mechanisms include inhibition of NF-κB signaling via IKKβ binding. Validation involves:
- Luciferase reporter assays in TNF-α-stimulated cells.
- Western blotting for p65 nuclear translocation.
- In vivo models : Carrageenan-induced paw edema with COX-2 selectivity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
